
1-Phenylphosphinane 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylphosphinane 1-oxide is an organophosphorus compound with the molecular formula C₁₁H₁₅OP. It is a cyclic phosphine oxide featuring a six-membered ring with a phenyl group attached to the phosphorus atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylphosphinane 1-oxide can be synthesized through several methods. One common approach involves the reaction of 1,5-dibromopentane with magnesium in tetrahydrofuran to form a Grignard reagent, which is then reacted with P,P-dichlorophenylphosphine oxide . The reaction conditions typically involve an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylphosphinane 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the oxide back to the corresponding phosphine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as phenylsilane are used to convert the oxide to phosphine.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of higher oxidation state phosphorus compounds.
Reduction: Conversion to phosphine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-Phenylphosphinane 1-oxide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for other organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacological agent.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Phenylphosphinane 1-oxide involves its ability to participate in redox reactions. The compound can act as an antioxidant by decomposing hydroperoxides and neutralizing free radicals . This activity is attributed to the phosphorus atom’s ability to undergo oxidation and reduction, thereby stabilizing reactive oxygen species and preventing oxidative damage.
Comparison with Similar Compounds
Phenylphosphine: An organophosphorus compound with a similar structure but without the oxide group.
1-Phenyl-4-phosphinanone 1-oxide: A related compound with a different ring structure and additional functional groups.
Aminophosphine Oxides: Compounds with amino substituents that exhibit different reactivity and applications.
Uniqueness: 1-Phenylphosphinane 1-oxide is unique due to its cyclic structure and the presence of both a phenyl group and an oxide group. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and materials science.
Properties
CAS No. |
4963-95-5 |
|---|---|
Molecular Formula |
C11H15OP |
Molecular Weight |
194.21 g/mol |
IUPAC Name |
1-phenyl-1λ5-phosphinane 1-oxide |
InChI |
InChI=1S/C11H15OP/c12-13(9-5-2-6-10-13)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 |
InChI Key |
IDMWCMSMIDBTLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCP(=O)(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



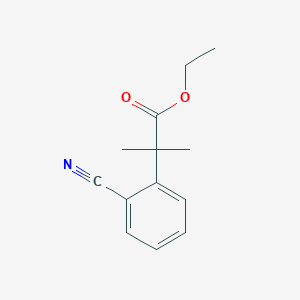
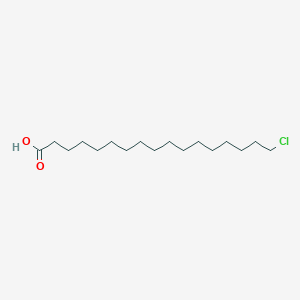
![4-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12983235.png)
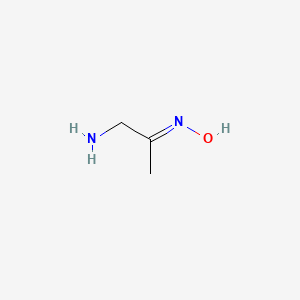
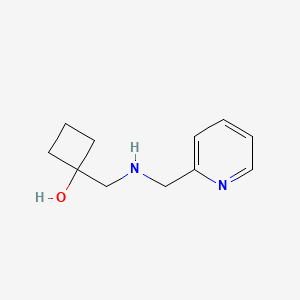
![Oxiranecarboxylic acid, 2-[6-(4-chlorophenoxy)hexyl]-, (R)-](/img/structure/B12983262.png)
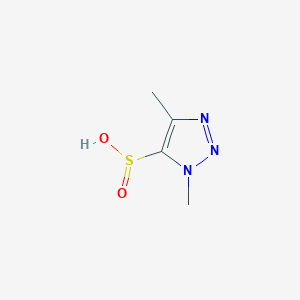

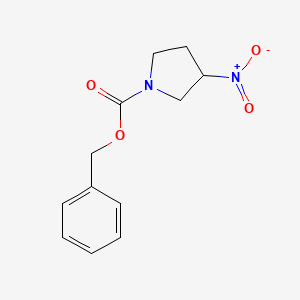

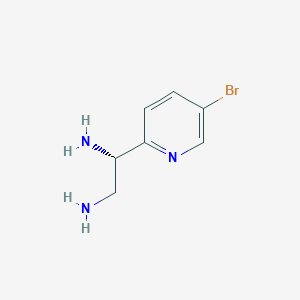
![(R)-6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12983313.png)

